An In-Depth Technical Guide to the Physical and Chemical Characteristics of Sarmentine
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Sarmentine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentine, a naturally occurring amide alkaloid, has garnered interest for its notable biological activities, particularly its phytotoxic properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sarmentine, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its structural attributes, physicochemical properties, and spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and synthesis and explores its known mechanisms of action, including its impact on key signaling pathways.
Chemical and Physical Properties
Sarmentine, systematically named (2E,4E)-1-(pyrrolidin-1-yl)deca-2,4-dien-1-one, is classified as an N-acylpyrrolidine.[1] It is a key bioactive constituent found in various Piper species, notably in the fruits of long pepper (Piper longum).[1][2][3] The compound presents as a light orange to brown low-melting solid.
Table 1: Physicochemical Properties of Sarmentine
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₃NO | [4] |
| Molecular Weight | 221.34 g/mol | [4] |
| CAS Number | 78910-33-5 | [4] |
| IUPAC Name | (2E,4E)-1-(pyrrolidin-1-yl)deca-2,4-dien-1-one | [1] |
| Appearance | Light Orange to Brown Low Melting Solid | |
| Boiling Point | 373.0 ± 9.0 °C (Predicted) | |
| Melting Point | Not experimentally determined | |
| Solubility | Soluble in Chloroform, Methanol. Predicted water solubility: 0.054 g/L. | |
| logP | 3.27 (Predicted) | |
| pKa (Strongest Basic) | 2.07 (Predicted) |
Spectroscopic Data
The structural elucidation of Sarmentine is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of Sarmentine. The data reveals the characteristic signals for the pyrrolidine ring, the dienone system, and the decanoyl chain.
Table 2: ¹H and ¹³C NMR Spectral Data for Sarmentine (in CDCl₃) [3]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| 1 | 165.4 | - |
| 2 | 120.9 | 6.08 (d, J=15.0 Hz) |
| 3 | 144.3 | 7.24 (dd, J=15.0, 10.0 Hz) |
| 4 | 128.4 | 6.15 (dt, J=15.0, 7.0 Hz) |
| 5 | 140.2 | 6.08 (m) |
| 6 | 32.6 | 2.15 (q, J=7.0 Hz) |
| 7 | 31.4 | 1.45 (m) |
| 8 | 22.5 | 1.28 (m) |
| 9 | 14.0 | 0.88 (t, J=7.0 Hz) |
| 1' | 46.0 | 3.50 (t, J=6.5 Hz) |
| 2' | 26.3 | 1.90 (m) |
| 3' | 24.5 | 1.90 (m) |
| 4' | 46.0 | 3.50 (t, J=6.5 Hz) |
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in Sarmentine. Key expected absorptions include:
-
C=O stretch (amide I band): ~1650-1615 cm⁻¹
-
C=C stretch (alkene): ~1640-1600 cm⁻¹
-
C-N stretch: ~1250-1020 cm⁻¹
-
C-H stretch (alkane): ~2960-2850 cm⁻¹
Experimental Protocols
Isolation of Sarmentine from Piper longum
The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of amides from Piper species.[2][3][5]
Workflow for the Isolation of Sarmentine
Caption: A generalized workflow for the isolation of Sarmentine from Piper longum fruits.
Detailed Steps:
-
Preparation of Plant Material: Dried fruits of Piper longum are ground into a coarse powder.
-
Extraction: The powdered material is subjected to Soxhlet extraction with methanol for several hours.
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This typically involves column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Purification: Fractions showing biological activity (e.g., phytotoxicity) are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure Sarmentine.
-
Structure Confirmation: The identity and purity of the isolated Sarmentine are confirmed by spectroscopic methods (NMR, MS).
Total Synthesis of Sarmentine
While a detailed step-by-step protocol for the total synthesis of Sarmentine is not widely published, a stereoselective synthesis has been reported.[6] The general approach involves the coupling of a pyrrolidine moiety with a suitably activated (2E,4E)-decadienoic acid derivative.
Retrosynthetic Analysis of Sarmentine
Caption: A simplified retrosynthetic approach for the synthesis of Sarmentine.
Mechanism of Action and Signaling Pathways
The primary biological activity of Sarmentine that has been investigated is its phytotoxicity, making it a potential natural herbicide. Its mechanism of action in plants is multifaceted.
Inhibition of Photosynthesis
Sarmentine acts as an inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain. It is believed to compete with plastoquinone for its binding site, thereby disrupting electron flow and inhibiting photosynthesis.
Inhibition of Fatty Acid Synthesis
Sarmentine has been shown to inhibit enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the fatty acid biosynthesis pathway in plants. This inhibition disrupts the production of essential fatty acids, leading to a loss of membrane integrity.
Signaling Pathways Inhibited by Sarmentine in Plants
Caption: Sarmentine's inhibitory effects on key plant signaling pathways.
Effects on Mammalian Cells and Signaling Pathways
Currently, there is a lack of extensive research on the effects of Sarmentine on mammalian cells and their signaling pathways. While some studies have investigated the cytotoxicity of related polyamines in human cancer cell lines, specific data for Sarmentine is scarce.[7] Further research is warranted to explore its potential effects on key mammalian signaling pathways such as NF-κB, MAPK, and PI3K/Akt to assess its potential for drug development.
Conclusion
Sarmentine is a well-characterized natural product with defined physical and chemical properties. Its primary established biological activity is as a phytotoxin, with mechanisms involving the inhibition of photosynthesis and fatty acid synthesis in plants. While detailed protocols for its isolation from natural sources exist, and synthetic routes have been explored, further investigation is required to elucidate its full pharmacological potential. Specifically, a deeper understanding of its effects on mammalian cell signaling pathways is crucial for its consideration in drug development programs. This guide serves as a comprehensive starting point for researchers interested in exploring the multifaceted nature of Sarmentine.
References
- 1. Phytotoxicity of sarmentine isolated from long pepper (Piper longum) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
